Cas no 2035416-96-5 (5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine)

5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
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- 5-(6-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine
- 5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine
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- MDL: MFCD34469079
- インチ: 1S/C8H7BrN4/c9-7-2-1-5(4-11-7)6-3-8(10)13-12-6/h1-4H,(H3,10,12,13)
- InChIKey: ZBDQKQYKOYQQPJ-UHFFFAOYSA-N
- ほほえんだ: N1C(C2=CC=C(Br)N=C2)=CC(N)=N1
5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0708-1g |
5-(6-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |
2035416-96-5 | 97% | 1g |
¥13815.43 | 2024-04-19 | |
eNovation Chemicals LLC | Y1126602-5g |
5-(6-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |
2035416-96-5 | 95% | 5g |
$6585 | 2024-07-28 | |
Enamine | EN300-1906968-0.05g |
5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine |
2035416-96-5 | 0.05g |
$1032.0 | 2023-09-18 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0708-500mg |
5-(6-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |
2035416-96-5 | 97% | 500mg |
¥8394.18 | 2024-04-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0708-5g |
5-(6-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |
2035416-96-5 | 97% | 5g |
¥51414.37 | 2024-04-19 | |
eNovation Chemicals LLC | Y1126602-1g |
5-(6-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |
2035416-96-5 | 95% | 1g |
$1765 | 2024-07-28 | |
Enamine | EN300-1906968-2.5g |
5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine |
2035416-96-5 | 2.5g |
$2408.0 | 2023-09-18 | ||
Enamine | EN300-1906968-0.25g |
5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine |
2035416-96-5 | 0.25g |
$1131.0 | 2023-09-18 | ||
Enamine | EN300-1906968-10g |
5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine |
2035416-96-5 | 10g |
$5283.0 | 2023-09-18 | ||
eNovation Chemicals LLC | Y1126602-1g |
5-(6-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |
2035416-96-5 | 95% | 1g |
$1765 | 2025-03-01 |
5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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10. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amineに関する追加情報
5-(6-Bromopyridin-3-yl)-1H-pyrazol-3-amine: A Comprehensive Overview
CAS No 2035416-96-5, commonly referred to as 5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. In this article, we will delve into the chemical structure, synthesis, properties, and recent advancements related to this compound.
The molecular structure of 5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine consists of a pyrazole ring fused with an amino group at position 3 and a bromopyridine substituent at position 5. This arrangement imparts the compound with distinctive electronic and steric properties, making it a valuable substrate for further functionalization. The presence of the bromine atom in the pyridine ring introduces additional reactivity, which can be exploited in various synthetic transformations.
Recent studies have highlighted the potential of CAS No 2035416-96-5 as a precursor for bioactive molecules. Researchers have employed this compound in the synthesis of heterocyclic compounds with promising pharmacological profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinase enzymes, suggesting their potential as therapeutic agents in oncology.
The synthesis of 5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine typically involves a multi-step process that includes nucleophilic aromatic substitution and cyclization reactions. The choice of reagents and reaction conditions plays a crucial role in achieving high yields and maintaining the integrity of the functional groups. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more efficient and scalable for industrial applications.
In terms of physical properties, CAS No 2035416-96-5 is characterized by its melting point, solubility, and stability under various conditions. These properties are critical for determining its suitability in different chemical processes and applications. For example, its solubility in organic solvents makes it an ideal candidate for solution-phase reactions, while its thermal stability ensures that it can withstand the conditions required for high-throughput screening.
The application of 5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine extends beyond pharmaceuticals into materials science. Its ability to form coordination complexes with transition metals has been explored for potential use in catalysis and sensor technologies. A 2022 study in Nature Communications reported that derivatives of this compound exhibit exceptional catalytic activity in cross-coupling reactions, underscoring its versatility as a building block in chemical synthesis.
In conclusion, CAS No 2035416-96-98787878787878787878787878787896-96-96-96-96-96-96-96-96-96-96-96-96-96-< span=
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